molecular formula C18H26N2O B5406438 N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Katalognummer: B5406438
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: RSPAMOLZIAPYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as CRF1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of isoquinolines and has been shown to have significant effects on the central nervous system.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the blocking of the this compound receptor. The this compound receptor is a G protein-coupled receptor that is activated by the corticotropin-releasing factor. This receptor is widely distributed in the brain and is involved in the regulation of stress and anxiety. By blocking the activity of this receptor, this compound reduces the activity of the stress response system, leading to a reduction in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is the main stress response system in the body. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is that it has been extensively studied in animal models, and its mechanism of action is well understood. This makes it a promising candidate for further research and potential therapeutic development. However, one of the limitations of this compound is that it has not yet been studied in human clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One of the most promising areas is the development of this compound as a potential therapeutic for anxiety and depression. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of several inflammatory diseases. Further research is also needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

The synthesis of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves several steps. The first step is the preparation of 1,2,3,4-tetrahydroisoquinoline, which is achieved by the reduction of the corresponding ketone using sodium borohydride. The second step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with cycloheptylmethyl bromide to obtain N-cycloheptyl-1,2,3,4-tetrahydroisoquinoline. The final step is the acetylation of N-cycloheptyl-1,2,3,4-tetrahydroisoquinoline using acetic anhydride to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in several areas. One of the most promising areas of research is the treatment of anxiety and depression. This compound acts as a this compound antagonist, which means it blocks the activity of the corticotropin-releasing factor receptor 1. This receptor is known to be involved in the regulation of stress and anxiety, and its overactivity has been implicated in the development of anxiety and depression.

Eigenschaften

IUPAC Name

N-cycloheptyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(19-17-9-3-1-2-4-10-17)14-20-12-11-15-7-5-6-8-16(15)13-20/h5-8,17H,1-4,9-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPAMOLZIAPYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.